2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group, a triazole ring, and a butan-2-yl side chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with an appropriate nucleophile.
Formation of the Acetamide Linkage: This can be done through an acylation reaction where an acyl chloride or anhydride reacts with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the triazole ring or the acetamide linkage, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The triazole ring and the acetamide linkage are key structural features that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
- 2-(4-chlorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
Uniqueness
The presence of the ethoxy group in 2-(4-ethoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-4-23-15-7-5-14(6-8-15)11-17(22)19-16(13(2)3)12-21-10-9-18-20-21/h5-10,13,16H,4,11-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYUTQQYQFQWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC(CN2C=CN=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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